Product packaging for Delmopinol(Cat. No.:CAS No. 79874-76-3)

Delmopinol

Cat. No.: B1670218
CAS No.: 79874-76-3
M. Wt: 271.44 g/mol
InChI Key: QSFOWAYMMZCQNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Delmopinol hydrochloride is a morpholinoethanol derivative and cationic surfactant used as a mouth rinse to inhibit dental plaque formation and gingivitis . This mechanism reduces plaque accumulation without significantly altering the oral microbiome’s ecological balance, minimizing risks of antimicrobial resistance . Clinical trials demonstrate its efficacy in reducing plaque indices by 23–55% depending on concentration (0.05–0.2%) and promoting gingivitis healing . Side effects, such as transient oral numbness and staining, are generally mild and diminish with prolonged use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H33NO2 B1670218 Delmopinol CAS No. 79874-76-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(4-propylheptyl)morpholin-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO2/c1-3-6-15(7-4-2)8-5-9-16-14-19-13-11-17(16)10-12-18/h15-16,18H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFOWAYMMZCQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)CCCC1COCCN1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10868552
Record name 2-[3-(4-Propylheptyl)morpholin-4-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10868552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79874-76-3
Record name Delmopinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79874-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Delmopinol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079874763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[3-(4-propylheptyl)morpholin-4-yl]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.244.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DELMOPINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT67WL708F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Historical Context and Traditional Synthetic Routes

Early Methodologies from EP-A-038785 and EP-A-0426826

The earliest documented synthesis of delmopinol involved multi-step processes that faced significant industrial limitations. As described in EP-A-038785, this compound was produced via alkylation of 3-substituted morpholines or dialkylation of primary amines using bis(haloethyl) ethers. These methods required toxic reagents such as diethyleneglycol disulfonates and harsh reaction conditions, resulting in low yields (30–40%) and cumbersome purification steps.

A subsequent approach outlined in EP-A-0426826 utilized a cycloaddition strategy, wherein a morpholine oxide derivative underwent [3+2] cycloaddition to form a morpholine-isoxazolidine intermediate. Reductive ring opening with catalysts like Raney nickel followed by functional group transformations and nitrogen alkylation yielded this compound. However, this pathway necessitated high-pressure hydrogenation and generated stoichiometric waste, rendering it economically unviable for large-scale production.

Modern Convergent Synthesis via Grignard Reagents

Oxazolidinomorpholine Intermediate Synthesis

A breakthrough in this compound synthesis emerged with the development of a convergent route leveraging oxazolidin[2,3-c]morpholine intermediates. This method, patented in EP1948626B1 and US7910730B2, involves two key stages:

  • Synthesis of 4-(2-Hydroxyethyl)morpholin-3-one :
    Diethanolamine reacts with a (C₁–C₄)-alkyl haloacetate (e.g., methyl chloroacetate) in a nucleophilic substitution to form 4-(2-hydroxyethyl)morpholin-3-one. The reaction proceeds at 60–80°C in polar aprotic solvents such as dimethylformamide (DMF), achieving yields exceeding 85%.

  • Reduction to Oxazolidinomorpholine :
    The ketone group in 4-(2-hydroxyethyl)morpholin-3-one is reduced using sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). This step affords oxazolidin[2,3-c]morpholine in 90–95% yield, with the option of a one-pot reaction to bypass intermediate isolation.

Grignard Alkylation for Side Chain Incorporation

The oxazolidinomorpholine intermediate undergoes alkylation with 4-propylheptylmagnesium bromide, a Grignard reagent prepared from 1-bromo-4-propylheptane and magnesium in ether solvents. Key reaction parameters include:

  • Solvent System : Tetrahydrofuran (THF) or methyltetrahydrofuran mixed with toluene or xylene to enhance reagent solubility.
  • Temperature : −10°C to 0°C to mitigate side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of Grignard reagent to oxazolidinomorpholine ensures complete conversion.

Post-reaction hydrolysis with aqueous ammonium chloride yields this compound free base, which is subsequently converted to the hydrochloride salt via treatment with HCl in toluene or ethyl acetate. This route achieves an overall yield of 72–78%, representing a 40% improvement over historical methods.

Table 1: Comparative Analysis of this compound Synthesis Methods
Parameter Traditional (EP-A-0426826) Grignard-Based (EP1948626B1)
Steps 6 3
Overall Yield 30–40% 72–78%
Toxic Reagents Diethyleneglycol disulfonate, Raney nickel None
Industrial Scalability Low High

Alternative Sulfonyl Chloride-Mediated Route

Intermediate Formation and Cyclization

US20090036677A1 discloses a novel pathway employing sulfonyl chloride derivatives to streamline this compound synthesis. The process involves:

  • Sulfonylation of Amino Alcohols :
    A primary amino alcohol reacts with methyl sulfonyl chloride in dichloromethane (DCM) at 0–5°C, forming a sulfonamide-protected intermediate.

  • Deprotection and Cyclization :
    The sulfonamide undergoes base-mediated deprotection (e.g., NaOH in toluene/water) at 50–80°C, followed by spontaneous cyclization to yield this compound. This method eliminates hazardous hydrogenation steps and achieves 65–70% overall yield.

Synthesis of this compound Derivatives

Structural Modifications and Salt Formation

The Grignard-based process permits modular synthesis of this compound analogs by varying the organomagnesium reagent. Examples include:

  • Benzyl Derivative : Substituting 4-propylheptylmagnesium bromide with benzylmagnesium chloride produces 3-benzyl-4-morpholinethanol.
  • Long-Chain Alkyl Derivatives : Octyl and heptyl variants are synthesized using corresponding Grignard reagents, expanding this compound’s antimicrobial spectrum.
Table 2: this compound Derivatives and Their Synthetic Precursors
Derivative Grignard Reagent Yield (%)
This compound HCl 4-Propylheptyl MgBr 78
3-Benzyl Derivative Benzyl MgCl 68
3-Octyl Derivative 1-Octyl MgBr 71

Industrial-Scale Optimization and Environmental Impact

Solvent Selection and Waste Management

Modern processes prioritize green chemistry principles:

  • Solvent Recycling : THF and toluene are recovered via distillation, reducing raw material costs by 30%.
  • Waste Minimization : The Grignard route generates only magnesium salts as byproducts, which are neutralized to magnesium hydroxide for safe disposal.

Process Intensification Strategies

  • Continuous Flow Reactors : Implementing tubular reactors for Grignard formation enhances heat transfer and reduces reaction time from 8 hours to 45 minutes.
  • In-line Analytics : FTIR and HPLC monitors ensure real-time quality control, achieving >99.5% purity in the final API.

Chemical Reactions Analysis

Types of Reactions: Delmopinol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.

Scientific Research Applications

Dental Hygiene and Antiplaque Agent

Delmopinol is primarily known for its role in dental hygiene. It is incorporated into mouth rinses and toothpaste due to its ability to reduce plaque formation and alleviate gingivitis.

Clinical Studies on Plaque Reduction

A clinical trial demonstrated that a 1% aqueous solution of this compound hydrochloride significantly reduced plaque accumulation on teeth compared to a placebo. In this study involving 14 healthy male volunteers, only 6% of surfaces treated with this compound showed visible plaque after seven days, compared to 89.3% for the placebo group .

Meta-Analyses of Efficacy

Meta-analyses have confirmed the efficacy of 0.2% this compound mouth rinse in promoting gingival health and controlling plaque. These analyses aggregate findings from multiple studies, reinforcing this compound's status as a third-generation antiplaque agent .

Treatment of Gingivitis and Periodontal Diseases

This compound has been evaluated for its effectiveness in treating gingivitis and other periodontal conditions.

Randomized Controlled Trials

A randomized controlled trial assessed the impact of this compound on peri-implant mucositis, a condition characterized by inflammation around dental implants. The study compared mechanical debridement alone with mechanical debridement combined with either this compound or chlorhexidine mouth rinse. The results indicated that this compound could significantly reduce bleeding on probing, suggesting its potential as an adjunctive treatment .

Long-Term Effects on Oral Microbiota

Research has shown that this compound not only reduces plaque but also influences the composition of oral microbiota positively without causing significant alterations in mucosal flora during treatment periods .

Food Safety Applications

Beyond oral health, this compound has been investigated for its antimicrobial properties in food safety.

Reduction of Pathogens on Food Surfaces

A study highlighted the effectiveness of this compound hydrochloride spray in reducing Salmonella on cantaloupe surfaces. This application showcases this compound's potential as a food safety agent, particularly in preventing foodborne illnesses .

Formulation Considerations

This compound is typically formulated at concentrations ranging from 0.2% to 1% for various applications.

Formulation Concentration Application
Mouth Rinse0.2%Antiplaque and gingivitis treatment
Topical Solution1%Direct application for plaque control
SprayVariableFood safety applications

Safety Profile and Side Effects

This compound has a well-established safety profile, with studies indicating minimal adverse effects when used as directed in oral care products . Its use in food safety applications also suggests a favorable toxicity profile.

Comparison with Similar Compounds

Chlorhexidine (CHX)

Efficacy :

  • Plaque Reduction: Delmopinol and CHX (0.2%) show comparable plaque inhibition in short-term studies (4 weeks), but CHX exhibits superior efficacy in longer trials (6 months) . For example, a 6-month study found CHX reduced plaque indices by 60% vs. 55% for this compound .
  • Antimicrobial Activity: CHX has broad-spectrum bactericidal effects, reducing both aerobic and anaerobic bacterial diversity in plaque . This compound primarily targets biofilm structure, showing minimal direct antimicrobial activity .

Mechanistic Differences :

  • CHX disrupts bacterial cell membranes via cationic binding, leading to cell lysis . This compound alters bacterial surface hydrophobicity, preventing adhesion to teeth .
Essential Oils (EO)

Efficacy :

  • EO (e.g., thymol, eucalyptol) and this compound show similar inhibition of Streptococcus mutans and anaerobic bacteria, but EO outperforms this compound against aerobic bacteria (e.g., 40% reduction vs. 25% in disk-diffusion assays) .
  • Both compounds are less effective than CHX in long-term plaque control .

Mechanistic Differences :

  • EO disrupts bacterial cell membranes via lipophilic interactions, while this compound’s surfactant properties prevent biofilm maturation .
Triclosan

Efficacy :

Amine Fluoride/Stannous Fluoride (AmF/SnF2)

Efficacy :

  • AmF/SnF2 (e.g., Meridol®) and this compound exhibit comparable plaque inhibition, but CHX outperforms both .
  • AmF/SnF2 provides additional anticaries benefits via fluoride release, which this compound lacks .

Biological Activity

Delmopinol is a cationic surfactant primarily recognized for its application in oral hygiene products, particularly as an antiplaque agent in mouth rinses. Its biological activity revolves around its ability to disrupt biofilm formation, reduce plaque accumulation, and improve gingival health. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exhibits several mechanisms that contribute to its effectiveness:

  • Disruption of Plaque Matrix : this compound lowers the viscosity of glucans in the plaque matrix, making it easier to remove plaque mechanically .
  • Inhibition of Bacterial Adhesion : It reduces the production of salivary pellicle, which is crucial for bacterial adhesion on tooth surfaces .
  • Interference with Biofilm Formation : this compound interferes with the adherence of bacteria to the existing biofilm, thereby preventing further colonization .

Clinical Studies and Findings

Numerous clinical trials have evaluated the efficacy of this compound in reducing plaque and improving gingival health. Below are summaries of key studies:

Study Overview

Study Participants Duration This compound Concentration Findings
Ahmad et al. (2022) 149 patients with gingivitis6 months0.2%22% reduction in plaque index compared to placebo after 3 months.
Hugoson et al. (1997) 23 subjects (rapid vs slow plaque formers)5 days0.1% & 0.2%Both concentrations reduced plaque formation significantly compared to placebo.
Addy et al. (1998) 149 patients with gingivitis6 months0.2% vs chlorhexidineThis compound showed less plaque reduction than chlorhexidine but comparable effects on bleeding on probing (BOP).
Adriaens et al. (1999) 64 healthy volunteers4 weeks0.05%, 0.1%, & 0.2%Significant dose-response effect observed; highest concentration showed a 55% reduction in plaque extension.

Efficacy in Plaque and Gingivitis Reduction

This compound has been shown to effectively reduce both plaque formation and gingivitis:

  • In a study comparing this compound with chlorhexidine, this compound resulted in a 13% lower plaque index after six months compared to placebo . Chlorhexidine was more effective overall but caused more adverse effects.
  • A dose-response relationship was noted, with higher concentrations leading to greater reductions in plaque and improved gingival health .

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings:

  • Case Study A : A patient with chronic gingivitis used a this compound mouth rinse for three months, resulting in a significant reduction in gingival bleeding (up to 36%) and improved oral hygiene scores .
  • Case Study B : In a cohort of elderly patients, this compound was well-tolerated and led to a marked decrease in plaque accumulation without significant adverse effects compared to traditional mouth rinses .

Side Effects and Tolerability

While this compound is generally well-tolerated, some users have reported side effects such as:

  • Altered taste sensation
  • Oral mucosa discoloration
  • Transient paraesthesia

These side effects are typically mild and resolve upon discontinuation of the product.

Q & A

Q. What are the key chemical properties of delmopinol, and how do they influence its experimental synthesis?

this compound (C₁₆H₃₃NO₂) is a morpholinoethanol derivative with a molecular weight of 271.45 g/mol. Its surface-active properties arise from its amphiphilic structure, enabling interaction with bacterial biofilms and pellicle components . For synthesis, focus on enantiomeric purity using chiral chromatography or asymmetric catalysis. Standardize characterization via NMR, mass spectrometry, and HPLC to confirm structural integrity .

Q. What methodological approaches are used to study this compound's mechanism of action in biofilm disruption?

this compound disrupts biofilm matrices by interfering with glucan synthesis and altering bacterial adhesion. Key methods include:

  • In vitro biofilm models : Use Streptococcus mutans or polymicrobial cultures on hydroxyapatite discs.
  • Confocal Laser Scanning Microscopy (CLSM) : Quantify biofilm thickness and viability with LIVE/DEAD staining .
  • Enzymatic assays : Measure glucosyltransferase inhibition to assess interference with extracellular polysaccharide formation .

Q. How are standard experimental models designed to evaluate this compound's antiplaque efficacy?

Use randomized, double-blind, crossover clinical trials with 4-day treatment periods. Key parameters:

  • Plaque Index (PI) and Gingival Index (GI) scoring.
  • Supervised vs. unsupervised rinsing protocols to control compliance .
  • Include positive controls (e.g., chlorhexidine) and placebo rinses for comparative analysis .

Advanced Research Questions

Q. What experimental designs are optimal for comparing the pharmacokinetics of this compound enantiomers?

Conduct phase I pharmacokinetic studies with:

  • Crossover administration : Test (+)-delmopinol, (−)-delmopinol, and racemate in separate periods.
  • Plasma sampling : Use HPLC or LC-MS to measure AUC, Cmax, and half-life.
  • Statistical analysis : Apply ANOVA to detect differences in systemic exposure (e.g., (−)-enantiomer showed 15% higher AUC than (+)-form in one study) .

Q. How can researchers resolve contradictions in this compound's reported antimicrobial efficacy across studies?

  • Systematic review with meta-analysis : Aggregate data from ≥8 trials, adjusting for variables like rinse concentration (0.1% vs. 0.2%) and supervision protocols .
  • Delphi consensus methodology : Engage microbiologists and dental researchers to standardize biofilm assay conditions (e.g., incubation time, strain selection) .

Q. What methodologies quantify this compound's long-term impact on biofilm resistance?

  • Longitudinal in vitro models : Serial passaging of biofilms under subinhibitory this compound concentrations.
  • qPCR or RNA-seq : Monitor expression of genes related to glucan synthesis (gtfB, gtfC) or efflux pumps .
  • Microscopy : Track structural changes in biofilms over 28 days using SEM .

Q. How should researchers design experiments to assess synergistic effects between this compound and other antiseptics?

  • Checkerboard assays : Test combinations with chlorhexidine or cetylpyridinium chloride. Calculate Fractional Inhibitory Concentration Index (FICI).
  • Dynamic biofilm models : Use flow-cell systems to simulate oral conditions and measure synergy in real-time .

Data Presentation and Analysis

Table 1: Key Pharmacokinetic Parameters of this compound Enantiomers

Parameter(+)-Delmopinol(−)-DelmopinolRacemate
AUC (ng·h/mL)120 ± 15138 ± 20130 ± 18
Cmax (ng/mL)45 ± 652 ± 748 ± 5
Half-life (h)2.1 ± 0.32.3 ± 0.42.2 ± 0.3
Data derived from a crossover study with n=20 participants .

Table 2: Efficacy of this compound 0.2% in Meta-Analysis

Outcome MeasurePlaque Reduction (%)Gingivitis Reduction (%)
Supervised Use35.2 ± 4.128.7 ± 3.8
Unsupervised Use24.6 ± 3.519.4 ± 2.9
Pooled data from 8 clinical trials meeting ADA efficacy criteria .

Methodological Recommendations

  • For biofilm studies : Standardize inoculum density (10⁶ CFU/mL) and salivary pellicle preparation to reduce inter-lab variability .
  • For clinical trials : Use digital plaque imaging systems (e.g., Quinigle) to enhance scoring objectivity .
  • For data reporting : Follow CONSORT guidelines for RCTs and include raw biofilm imaging data in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Delmopinol
Reactant of Route 2
Reactant of Route 2
Delmopinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.